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Compound of Interest

Compound Name:
2-Fluoro-5-hydroxyphenylboronic

acid

Cat. No.: B566102 Get Quote

An In-depth Technical Guide to 2-Fluoro-5-
hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 2-Fluoro-5-hydroxyphenylboronic acid. The information is

intended to support research and development activities in medicinal chemistry, organic

synthesis, and materials science.

Core Physical and Chemical Properties
2-Fluoro-5-hydroxyphenylboronic acid is a substituted aromatic boronic acid. Its unique

combination of a fluorine atom, a hydroxyl group, and a boronic acid moiety makes it a valuable

building block in the synthesis of complex organic molecules.

Physical Properties
Quantitative physical data for 2-Fluoro-5-hydroxyphenylboronic acid is not extensively

reported in the literature. The following table summarizes the available information and includes

estimated values based on closely related isomers.
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Property Value Source/Notes

Molecular Formula C₆H₆BFO₃ [1]

Molecular Weight 155.92 g/mol [1]

Appearance White to off-white solid

Melting Point Estimated: 114-116 °C

Based on the isomer 2-Fluoro-

6-hydroxyphenylboronic

acid[2]

Boiling Point Data not available
Decomposes upon strong

heating

Solubility

Generally soluble in polar

organic solvents such as

methanol, ethanol, and

acetone. Limited solubility in

nonpolar solvents like hexane.

General solubility of

phenylboronic acids

pKa Estimated: ~8.5 - 9.5

Based on the pKa of phenol

and the electron-withdrawing

nature of the boronic acid and

fluorine substituents[3]

Chemical Properties and Reactivity
The chemical behavior of 2-Fluoro-5-hydroxyphenylboronic acid is primarily dictated by the

boronic acid group, the phenolic hydroxyl group, and the influence of the fluorine substituent on

the aromatic ring.

Boronic Acid Group: This functional group is a Lewis acid and can reversibly form esters with

diols. It is most notably utilized in palladium-catalyzed cross-coupling reactions, particularly

the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated

under basic conditions. It can also be a site for etherification or esterification reactions.
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Fluorine Substituent: The electron-withdrawing nature of the fluorine atom influences the

acidity of both the boronic acid and the hydroxyl group, and it can affect the regioselectivity

of further aromatic substitution reactions.

Experimental Protocols
Detailed experimental protocols for the synthesis and key reactions of 2-Fluoro-5-
hydroxyphenylboronic acid are provided below. These protocols are based on established

methodologies for similar compounds.

Synthesis of 2-Fluoro-5-hydroxyphenylboronic Acid
A plausible synthetic route to 2-Fluoro-5-hydroxyphenylboronic acid starts from the

commercially available 4-bromo-3-fluorophenol. The synthesis involves protection of the

hydroxyl group, followed by a lithium-halogen exchange and borylation.

Step 1: Protection of the Hydroxyl Group

The phenolic hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS)

ether, to prevent it from interfering with the subsequent borylation step.

Materials: 4-bromo-3-fluorophenol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole,

dichloromethane (DCM).

Procedure:

Dissolve 4-bromo-3-fluorophenol (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM under

an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to obtain the crude protected phenol.

Step 2: Borylation

The borylation is achieved via a lithium-halogen exchange followed by reaction with a borate

ester.

Materials: Protected 4-bromo-3-fluorophenol, anhydrous tetrahydrofuran (THF), n-

butyllithium (n-BuLi), triisopropyl borate, hydrochloric acid (HCl).

Procedure:

Dissolve the protected 4-bromo-3-fluorophenol (1.0 eq) in anhydrous THF under an inert

atmosphere.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-BuLi (1.1 eq, typically a 2.5 M solution in hexanes) dropwise, maintaining the

temperature below -70 °C.

Stir the mixture at -78 °C for 1 hour.

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Quench the reaction by adding aqueous HCl (e.g., 1 M) and stir vigorously for 1-2 hours to

hydrolyze the borate ester and remove the protecting group.

Extract the product with an organic solvent such as ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield 2-Fluoro-
5-hydroxyphenylboronic acid.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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